2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(1-methylcyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(7(10)8(11)12)5-3-2-4-6-9;/h7H,2-6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYKIDLWMICDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796905-12-8 | |
| Record name | 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclohexylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions usually include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality control: Ensuring the product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include:
Ketones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes and receptors that are involved in metabolic processes.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Substituted Amino Acid Derivatives
Key Structural Variations and Properties
*Inferred from structural similarity. †Calculated based on formula.
Analysis :
Aromatic and Heterocyclic Analogs
Analysis :
Functional Group Variations
Analysis :
Research and Application Insights
- Synthetic Accessibility : The target compound’s synthesis (unreported in evidence) likely parallels methods like HCl-mediated hydrolysis of benzamido esters, as seen in (75% yield).
- Thermal Stability: Cyclohexyl derivatives generally exhibit higher melting points (e.g., trans-2-aminocyclohexanol HCl: 172–175°C ) compared to aromatic analogs, which degrade at lower temperatures.
- Cost Considerations: Cyclohexyl-based compounds are often more expensive than linear analogs due to complex stereochemistry (e.g., trans-4-aminocyclohexanol HCl at JPY 85,600/g ).
Biological Activity
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride, also known as its hydrochloride salt, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C9H17ClN2O2
- Molecular Weight : 206.69 g/mol
- CAS Number : 1796905-12-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to amino acids allows it to participate in biochemical pathways, potentially influencing neurotransmitter systems and metabolic processes.
Biological Activities
Research indicates several biological activities associated with this compound:
1. Neurotransmitter Modulation
- The compound may influence neurotransmitter levels in the brain, particularly those related to mood and cognition.
- Studies have suggested that it may act as a modulator of glutamate receptors, which play a crucial role in synaptic plasticity and memory formation.
2. Antioxidant Activity
- Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- This activity is significant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
3. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory conditions.
- It may inhibit the expression of pro-inflammatory cytokines, thereby modulating immune responses.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, researchers administered this compound to animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive function post-treatment.
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's effects on inflammatory bowel disease (IBD) models. Administration led to decreased levels of inflammatory cytokines and improved histological scores in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the cyclohexyl backbone via Friedel-Crafts alkylation or cyclohexene hydration. The amino and acetic acid groups are introduced through nucleophilic substitution or Strecker synthesis. Purification involves recrystallization in ethanol/water mixtures (yielding >95% purity) and column chromatography using silica gel with a chloroform:methanol (9:1) eluent. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical to remove stereoisomeric impurities .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6) confirm the cyclohexyl methyl group (δ 1.2–1.4 ppm) and acetic acid moiety (δ 3.8–4.1 ppm). DEPT-135 distinguishes CH and CH groups in the cyclohexane ring .
- FT-IR : Peaks at 2500–3000 cm (N-H stretch), 1700–1750 cm (C=O), and 1200–1300 cm (C-N) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 234.12 (calc. 234.14) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
